molecular formula C16H16FNO B291632 N-(2-fluorophenyl)-2-phenylbutanamide

N-(2-fluorophenyl)-2-phenylbutanamide

Cat. No. B291632
M. Wt: 257.3 g/mol
InChI Key: FJWQHGODSDPQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-phenylbutanamide, also known as fluoroamphetamine, is a chemical compound that belongs to the amphetamine class of drugs. It is a synthetic substance that has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

Fluoroamphetamine acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It does this by binding to and inhibiting the reuptake of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This results in a heightened sense of alertness, energy, and focus.
Biochemical and Physiological Effects:
Fluoroamphetamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as to decrease appetite and increase wakefulness. Additionally, it has been shown to increase the release of certain hormones, such as cortisol and prolactin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-fluorophenyl)-2-phenylbutanamideamine in lab experiments is its ability to selectively target certain neurotransmitters in the brain. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, one of the main limitations of using N-(2-fluorophenyl)-2-phenylbutanamideamine is its potential for abuse and addiction, which can make it difficult to use in certain research settings.

Future Directions

There are a number of future directions for research on N-(2-fluorophenyl)-2-phenylbutanamideamine. One area of interest is its potential use as a diagnostic tool for various neurological and psychiatric disorders. Additionally, it may be useful in the development of new treatments for these disorders. Another area of interest is its potential use as a tool in neuroscience research, particularly in the study of neurotransmitter function and the role of these neurotransmitters in various physiological and pathological processes. Finally, further research is needed to better understand the potential risks and benefits of using N-(2-fluorophenyl)-2-phenylbutanamideamine in scientific research, as well as to develop better methods for controlling its use and preventing abuse.

Synthesis Methods

Fluoroamphetamine is synthesized by the reaction of 2-N-(2-fluorophenyl)-2-phenylbutanamideamine with benzaldehyde in the presence of sodium borohydride. The resulting product is then purified using column chromatography to obtain pure N-(2-fluorophenyl)-2-phenylbutanamide.

Scientific Research Applications

Fluoroamphetamine has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a diagnostic tool for Parkinson's disease, as well as for its potential use in the treatment of various neurological and psychiatric disorders. Additionally, it has been studied for its potential use as a tool in neuroscience research, as it can be used to trace the movement of neurotransmitters in the brain.

properties

Molecular Formula

C16H16FNO

Molecular Weight

257.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-phenylbutanamide

InChI

InChI=1S/C16H16FNO/c1-2-13(12-8-4-3-5-9-12)16(19)18-15-11-7-6-10-14(15)17/h3-11,13H,2H2,1H3,(H,18,19)

InChI Key

FJWQHGODSDPQQT-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2F

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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